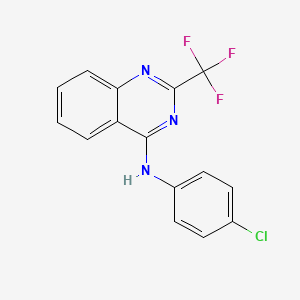

N-(4-chlorophenyl)-2-(trifluoromethyl)-4-quinazolinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(4-chlorophenyl)-2-(trifluoromethyl)-4-quinazolinamine involves multi-step chemical reactions. A notable method includes the reaction of 4-chloro-7-fluoro-6-nitro-quinazoline with phenylamine, followed by nucleophilic substitution and reduction reactions to achieve the desired compound (Ouyang et al., 2016).

Molecular Structure Analysis

The molecular structure of N-(4-chlorophenyl)-2-(trifluoromethyl)-4-quinazolinamine has been characterized through various spectroscopic techniques. DFT and TD-DFT/PCM calculations have been employed to determine its structural parameters, electronic interactions, and energy distributions, providing insights into its stability and reactivity (Wazzan et al., 2016).

Chemical Reactions and Properties

This compound participates in various chemical reactions due to its reactive sites. It has been used as an intermediate in the synthesis of antitubercular, antimalarial, and H1-antihistaminic agents, indicating its versatility in chemical transformations (Pattan et al., 2006).

Physical Properties Analysis

The physical properties of N-(4-chlorophenyl)-2-(trifluoromethyl)-4-quinazolinamine, such as solubility, melting point, and crystalline structure, are essential for its application in various fields. For instance, its crystalline structure has been elucidated, showing how molecular interactions influence its physical state (Low et al., 2004).

Aplicaciones Científicas De Investigación

Spectroscopic Studies and Molecular Properties

N-(4-chlorophenyl)-2-(trifluoromethyl)-4-quinazolinamine, a compound known for its potent biopharmaceutical activities, has been the subject of various studies focusing on its structural and electronic properties. One study revealed the existence of two stable conformers of a related compound (AG-1478), showing significant differences in their anisotropic properties, including dipole moments and orbital energies. This insight is crucial for understanding the drug's interactions and its spectral signatures, which could assist in identifying relevant targets (Khattab et al., 2016).

Luminescence and Optoelectronic Applications

The electron-withdrawing capabilities of the quinazoline core have been explored for the development of luminescent materials and their application in optoelectronics. Chromophores incorporating 2-(4-trifluorophenyl)quinazoline units have shown high luminescence in both solutions and solid states, suggesting potential for use in electroluminescent devices and other optoelectronic applications (Moshkina et al., 2020).

Anticancer and Biological Activities

Several derivatives of N-(4-chlorophenyl)-2-(trifluoromethyl)-4-quinazolinamine have demonstrated promising anticancer activities. For instance, certain quinazolinone-oxadiazole conjugates have shown notable cytotoxic effects against cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Hassanzadeh et al., 2019).

Antimicrobial Properties

The antibacterial efficacy of N-(4-chlorophenyl)-2-(trifluoromethyl)-4-quinazolinamine derivatives has also been explored, with some compounds showing activity against multidrug-resistant strains of bacteria. This highlights the potential of quinazoline derivatives as a platform for the development of new antibacterial agents (Van Horn et al., 2014).

Environmental Impact Studies

Research has extended into the environmental impacts of quinazoline derivatives, with studies examining their effects on aquatic microorganisms. These studies are critical for understanding the ecological consequences of releasing such compounds into the environment, which is particularly relevant given their broad biological activities and potential for large-scale application (Zhao et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF3N3/c16-9-5-7-10(8-6-9)20-13-11-3-1-2-4-12(11)21-14(22-13)15(17,18)19/h1-8H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPMXBQPIUEBBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-2-(trifluoromethyl)-4-quinazolinamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-1-[(2-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5569771.png)

![3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5569776.png)

![N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5569793.png)

![1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B5569802.png)

![4,11-diacetyl-4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline](/img/structure/B5569831.png)

![4,6-dimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5569833.png)

![1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5569856.png)

![N-[(3S*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5569866.png)

![2-{1-[4-(2-pyridinylmethoxy)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5569876.png)